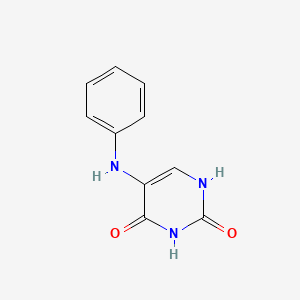

5-anilinopyrimidine-2,4(1H,3H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-anilino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9-8(6-11-10(15)13-9)12-7-4-2-1-3-5-7/h1-6,12H,(H2,11,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUKCLIEQQTBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309629 | |

| Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4870-31-9 | |

| Record name | NSC212413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-Anilinopyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-anilinopyrimidine-2,4(1H,3H)-dione, also known as 5-anilinouracil. It details a common synthetic route, outlines its key physicochemical properties, and explores its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of antibacterial and anti-inflammatory agents.

Synthesis

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a halogenated uracil derivative with aniline. A widely cited method involves the reaction of 5-bromouracil with aniline.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of 5-arylaminouracils.

Materials:

-

5-Bromouracil

-

Aniline (3-fold molar excess)

-

Ethylene glycol (solvent)

-

Ethanol

-

Hydrochloric acid (for purification, optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 5-bromouracil and a 3-fold molar excess of aniline.

-

Add a sufficient volume of ethylene glycol to dissolve the reactants upon heating.

-

Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the product can be precipitated by the addition of water.

-

Wash the crude product with ethanol to remove excess aniline and other impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by acid-base extraction. For the latter, the product can be dissolved in a basic aqueous solution and then re-precipitated by the addition of hydrochloric acid.

-

Dry the purified product under vacuum.

Characterization: The final product should be characterized by standard analytical techniques, including:

-

Melting Point (MP): To determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Physicochemical Properties

A summary of the known quantitative properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 317-319 °C | [1] |

| Density (Predicted) | 1.375 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.58 ± 0.10 | [1] |

| Molecular Weight | 203.20 g/mol | [2] |

Biological Properties and Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities, primarily as antibacterial and anti-inflammatory agents.

Antibacterial Activity: Inhibition of DNA Polymerase IIIC

A significant mechanism of action for the antibacterial effects of anilinouracil derivatives is the inhibition of bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in many Gram-positive bacteria.[3]

Caption: Inhibition of bacterial DNA replication by 5-anilinouracil derivatives.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Certain anilinopyrimidine derivatives have been identified as inhibitors of IκB kinase β (IKKβ), a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This pathway is central to the inflammatory response.

Caption: Anilinopyrimidine inhibition of the NF-κB signaling pathway.

Antifungal Activity: Potential Inhibition of Methionine Biosynthesis

Some anilinopyrimidine fungicides are thought to exert their effects by inhibiting the biosynthesis of methionine, an essential amino acid. One of the proposed targets in this pathway is cystathionine β-lyase.

Caption: Proposed inhibition of methionine biosynthesis by anilinopyrimidines.

Conclusion

This compound is a readily synthesizable compound with a scaffold that is of significant interest in medicinal chemistry. Its derivatives have demonstrated potent biological activities, including antibacterial effects through the inhibition of DNA polymerase IIIC and anti-inflammatory properties via modulation of the NF-κB signaling pathway. Further investigation and derivatization of this core structure hold promise for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their exploration of this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 5-anilinopyrimidine-2,4(1H,3H)-dione Derivatives and Analogues

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Among its many variations, the this compound core, which incorporates an aniline group into the uracil structure, has emerged as a significant pharmacophore.[1] These derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols related to this compound derivatives and their analogues.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves multi-step reactions, often culminating in the formation of the core heterocyclic structure through cyclization. While specific pathways can vary, a general approach involves the condensation of substituted anilines with pyrimidine precursors.

A common synthetic strategy is the reaction of 5,6-diaminouracil derivatives with α-bromoacetophenones. This reaction, often carried out by fusing the reactants in the presence of a catalyst like DMF, leads to the formation of aminopyrimidine-2,4-diones.[3] Modifications to the aniline ring and the pyrimidine core are introduced either by using appropriately substituted starting materials or through subsequent functionalization of the formed scaffold.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: Generalized synthetic workflow for aminopyrimidine-2,4-dione derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with a significant focus on their role as kinase inhibitors in oncology.

Kinase Inhibition

The anilinopyrimidine core is a well-established pharmacophore for targeting the ATP-binding pocket of various protein kinases.[4] By modifying the substituents on the aniline and pyrimidine rings, researchers have developed potent and selective inhibitors for several key oncogenic kinases.

-

Epidermal Growth Factor Receptor (EGFR): Many anilinopyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs). The anilino moiety typically interacts with the hydrophobic regions of the ATP-binding site. Structure-activity relationship studies have shown that small, lipophilic meta-substituents on the 4-aniline group are often preferred for potent EGFR inhibition.[4]

-

Anaplastic Lymphoma Kinase (ALK): Novel 2,4-dianilino-5-fluoropyrimidine derivatives have been synthesized and shown to possess significant ALK inhibitory activities. Some of these compounds exhibit potent activity against both wild-type and crizotinib-resistant ALK mutants.[5]

-

Dual-Target Inhibition (BRD4/PLK1): Certain novel aminopyrimidine-2,4-diones have been identified as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[3] This dual inhibition can lead to synergistic antitumor effects, representing a promising strategy to overcome drug resistance.[3]

The general mechanism of action for these kinase inhibitors involves competitive binding at the ATP pocket, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: Mechanism of action for 5-anilinopyrimidine kinase inhibitors.

Other Biological Activities

Beyond kinase inhibition, related pyrimidine-2,4-dione analogues have shown other important biological effects:

-

Nitric Oxide (NO) and iNOS Inhibition: 5-nitropyrimidine-2,4-dione analogues have been evaluated for their ability to inhibit nitric oxide production and inducible nitric oxide synthase (iNOS) activity.[6] Certain compounds demonstrated significant inhibitory potency with low cytotoxicity, suggesting potential as anti-inflammatory agents.[6]

-

Antitumor Activity via ROS Production: A series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to exhibit antitumor activity by elevating the production of reactive oxygen species (ROS) in cancer cells, which in turn induces apoptosis.[7]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected this compound derivatives and analogues.

Table 1: Cytotoxicity of Dual BRD4/PLK1 Inhibitors [3]

| Compound | Cell Line | IC₅₀ (µM) |

| 4 | MCF-7 | 0.04 ± 0.01 |

| A549 | 0.06 ± 0.01 | |

| Caco-2 | 0.05 ± 0.01 | |

| 6a | MCF-7 | 0.03 ± 0.01 |

| A549 | 0.04 ± 0.01 | |

| Caco-2 | 0.03 ± 0.01 | |

| 6b | MCF-7 | 0.02 ± 0.01 |

| A549 | 0.03 ± 0.01 | |

| Caco-2 | 0.02 ± 0.01 | |

| Methotrexate | MCF-7 | 0.09 ± 0.01 |

| (Reference) | A549 | 0.11 ± 0.01 |

| Caco-2 | 0.10 ± 0.01 |

Table 2: PARP-1 Inhibition by Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives [8]

| Compound | PARP-1 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| S2 | 4.06 ± 0.18 | 2.65 ± 0.05 | >10 |

| S7 | 3.61 ± 0.15 | 1.28 ± 1.12 | >10 |

| S8 | 5.35 ± 0.21 | 0.66 ± 0.05 | 2.76 ± 0.06 |

| Olaparib | 5.77 | - | - |

| (Reference) |

Table 3: Nitric Oxide and iNOS Inhibition [6]

| Compound | NO Production IC₅₀ (µM) | iNOS Activity IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |

| 36 | 8.6 | 6.2 | > 80.0 |

Experimental Protocols

This section details generalized methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

-

Reagents and Materials:

-

Recombinant human kinase enzyme (e.g., PLK1, EGFR).

-

Kinase-specific substrate peptide.

-

ATP (Adenosine triphosphate).

-

Test compounds dissolved in DMSO.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96- or 384-well plate, add the kinase enzyme, the substrate peptide, and the test compound dilutions.

-

Initiate the kinase reaction by adding a specific concentration of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MCF-7, A549).[3]

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Methotrexate).[3]

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

-

Caption: Workflow for a typical cell-based cytotoxicity (MTT) assay.

Conclusion and Future Perspectives

The this compound scaffold and its analogues are exceptionally versatile frameworks in modern drug discovery. Their proven success as kinase inhibitors has cemented their importance in oncology, with derivatives targeting key drivers of cancer progression like EGFR and ALK. Furthermore, the development of dual-target inhibitors and compounds with novel mechanisms, such as ROS induction or iNOS inhibition, highlights the broad therapeutic potential of this chemical class.

Future research will likely focus on several key areas:

-

Improving Selectivity: Enhancing the selectivity of kinase inhibitors to minimize off-target effects and associated toxicities.

-

Overcoming Drug Resistance: Designing next-generation derivatives that are active against known resistance mutations in targets like EGFR and ALK.

-

Exploring New Targets: Investigating the activity of this scaffold against other enzyme families and biological targets to broaden its therapeutic applications beyond oncology and inflammation.

-

Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

The continued exploration of the vast chemical space around the this compound core promises to yield novel and effective therapeutic agents for a range of human diseases.

References

- 1. This compound | 4870-31-9 | Benchchem [benchchem.com]

- 2. Tyrosine kinase inhibitors. 16. 6,5,6-tricyclic benzothieno[3, 2-d]pyrimidines and pyrimido[5,4-b-] and -[4,5-b]ĭndoles as potent inhibitors of the epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

Biological Activity of 5-Anilinopyrimidine-2,4(1H,3H)-dione and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold, particularly the uracil moiety, is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities. While specific quantitative data for the parent compound, 5-anilinopyrimidine-2,4(1H,3H)-dione (also known as 5-anilinouracil), is not extensively available in publicly accessible literature, numerous studies on its substituted derivatives have revealed significant potential in anticancer and antiviral applications. This guide consolidates the available biological data on close analogs of this compound, provides detailed experimental protocols for assessing their activity, and illustrates relevant signaling pathways and experimental workflows.

Anticancer Activity of 5-Anilinouracil Derivatives

Derivatives of 5-anilinouracil have been investigated for their cytotoxic effects against various cancer cell lines. The substitution pattern on the aniline ring and the uracil core plays a crucial role in modulating their potency.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 5-anilinouracil derivatives against different human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | CEM-SS | 2.3 | |

| 1-(2-methylbenzyl)-5-(phenylamino)uracil | CEM-SS | 12 | [1] |

| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 leukemia | Active in vivo (%T/C = 124) | [2] |

| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 | 6.25 | [3] |

| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 | 8.18 | [3] |

| 9-Acridinyl amino acid derivative 8 | A549 | ~6 | |

| 9-Acridinyl amino acid derivative 9 | A549 | ~6 | [4] |

Note: The data presented is for derivatives and related structures, not the parent this compound.

Antiviral Activity of 5-Anilinouracil Derivatives

The 5-anilinouracil scaffold has also been explored for its potential as an antiviral agent. Certain derivatives have shown inhibitory activity against various viruses, including Human Immunodeficiency Virus (HIV).

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral activity (EC50 or IC50 values) of selected 5-anilinouracil derivatives.

| Compound/Derivative | Virus | Cell Line | EC50/IC50 (µM) | Reference |

| 1-(3,5-Dimethylbenzyl)-5-(phenylamino)uracil | HIV | CEM-SS | 11.9 (50% protective effect) | [1] |

| 1-(3,5-Dimethylbenzyl)-5-(benzylamino)uracil | HIV | CEM-SS | 9.5 (50% protective effect) | [1] |

| Aminopyrimidine Derivative | ZIKV, YFV, DENV-2, DENV-3 | - | 4.21 - 37.51 | [5][6] |

Note: The data presented is for derivatives and related structures, not the parent this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Workflow for MTT Assay

Caption: Workflow of the MTT assay for cytotoxicity testing.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

In Vitro Antiviral Assay (CPE Reduction Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.

Protocol:

-

Cell Seeding: Seed host cells (e.g., Vero, HEL) in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound and Virus Addition: Aspirate the growth medium and add serial dilutions of the test compound. Subsequently, infect the cells with a specific multiplicity of infection (MOI) of the virus.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator and monitor daily for the appearance of viral CPE.

-

CPE Evaluation: After the incubation period (typically 3-7 days), stain the cells with a vital stain (e.g., crystal violet).

-

Data Analysis: The concentration of the compound that reduces the viral CPE by 50% (EC50) is determined by visual scoring or by measuring the absorbance of the stained cells.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of proteins within specific signaling pathways, such as the MAPK and NF-κB pathways.

Workflow for Western Blotting

Caption: General workflow for Western blot analysis.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for the target protein (e.g., phospho-p65, total ERK) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Signaling Pathways

Based on the biological activities of related pyrimidine derivatives, the following signaling pathways are of interest for investigation in relation to this compound.

Hypothetical Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer. Some pyrimidine derivatives have been shown to modulate this pathway.

Caption: Hypothetical inhibition of the canonical NF-κB pathway.

Hypothetical Modulation of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is crucial for cell proliferation, and its inhibition is a common strategy in cancer therapy.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The available literature strongly suggests that the this compound scaffold is a promising starting point for the development of novel anticancer and antiviral agents. While comprehensive data on the parent compound is lacking, the diverse biological activities observed in its derivatives warrant further investigation. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action, including their effects on key signaling pathways such as MAPK and NF-κB, will be critical for advancing these compounds into preclinical and clinical development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such research endeavors.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Aminopyrimidine Derivatives as Multiflavivirus Antiviral Compounds Identified from a Consensus Virtual Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Action of 5-Anilinopyrimidine-2,4(1H,3H)-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-anilinopyrimidine-2,4(1H,3H)-dione scaffold serves as a versatile backbone for the development of a diverse range of therapeutic and biological agents. While the core structure itself is not the primary pharmacophore, its derivatives have been shown to exhibit a variety of mechanisms of action by targeting different biological pathways. This guide provides an in-depth analysis of the key mechanisms of action identified for various classes of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Dual-Target Inhibition of BRD4 and PLK1 by Aminopyrimidine-2,4-dione Derivatives

A significant area of research has focused on the development of aminopyrimidine-2,4-dione derivatives as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two critical targets in oncology. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines.

Mechanism of Action

Derivatives of this compound have been synthesized to act as dual inhibitors of BRD4 and PLK1. BRD4 is an epigenetic reader that plays a crucial role in the transcription of oncogenes, while PLK1 is a key regulator of mitosis. The simultaneous inhibition of both targets offers a synergistic approach to cancer therapy by disrupting both gene expression and cell division. The pyrimidine-dione core of these inhibitors typically interacts with key amino acid residues in the binding pockets of both enzymes, such as Tyr97 and Pro82 in BRD4.[1]

Data Presentation

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Compound 4 | BRD4 | 0.029 | - | [1] |

| PLK1 | 0.042 | - | [1] | |

| Compound 7 | BRD4 | 0.094 | - | [1] |

| PLK1 | 0.02 | - | [1] | |

| Volasertib | BRD4 | 0.017 | - | [1] |

| PLK1 | 0.025 | - | [1] |

Experimental Protocols

BRD4 and PLK1 Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant human BRD4 and PLK1 enzymes and their respective substrates are prepared in assay buffer.

-

Compound Preparation: The test compounds are serially diluted in DMSO.

-

Assay Reaction: The enzymes, substrates, and compounds are incubated together in a 384-well plate. The reaction is initiated by the addition of ATP.

-

Detection: The enzyme activity is measured using a luminescence-based assay that quantifies the amount of ADP produced.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Signaling Pathway Diagram

Caption: Dual inhibition of BRD4 and PLK1 by aminopyrimidine-2,4-dione derivatives.

Inhibition of d-Dopachrome Tautomerase (MIF2) by Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of d-dopachrome tautomerase (MIF2), a homolog of macrophage migration inhibitory factor (MIF), which is implicated in cancer development.

Mechanism of Action

These derivatives act by inhibiting the tautomerase activity of MIF2. This inhibition leads to the deactivation of the mitogen-activated protein kinase (MAPK) signaling pathway, which in turn induces cell cycle arrest at the G0/G1 phase and suppresses the proliferation of non-small cell lung cancer (NSCLC) cells.[2]

Data Presentation

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| 5d | MIF2 Tautomerase | 1.0 | - | [2] |

| 5d | A549 cell proliferation | 3.0 | A549 | [2] |

| 5d | H1650 cell proliferation | 5.3 | H1650 | [2] |

| 5d | H1299 cell proliferation | 7.6 | H1299 | [2] |

| 5d | HCC827 cell proliferation | 5.2 | HCC827 | [2] |

Experimental Protocols

MIF2 Tautomerase Activity Assay:

-

Reagent Preparation: Recombinant human MIF2 is prepared. The substrate, d-dopachrome, is freshly prepared by the oxidation of L-DOPA.

-

Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.

-

Assay Procedure: The reaction is initiated by adding MIF2 to a solution containing the substrate and the test compound.

-

Measurement: The tautomerase activity is monitored by measuring the decrease in absorbance at 475 nm over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined from the dose-response curves.

Signaling Pathway Diagram

Caption: Inhibition of MIF2 by a thieno[2,3-d]pyrimidine-2,4-dione derivative.

Induction of Apoptosis via ROS Production by 1,3-Diphenylpyrimidine-2,4(1H,3H)-dione Derivatives

Certain 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been synthesized as antitumor agents that function by elevating intracellular reactive oxygen species (ROS) levels, leading to apoptosis.

Mechanism of Action

These compounds induce a significant increase in intracellular ROS levels in cancer cells. The elevated ROS leads to oxidative stress, which in turn activates the intrinsic apoptotic pathway, characterized by the cleavage of caspase-9 and subsequent programmed cell death.[3] This mechanism also contributes to the inhibition of tumor cell migration and proliferation.[3]

Data Presentation

| Compound | Concentration (µM) | Effect | Cell Line | Reference |

| XS23 | 5 | 18% early apoptosis | A375 | [3] |

| XS23 | 5 | 4.68% late apoptosis | A375 | [3] |

| XS23 | - | 175-fold increase in ROS | A375 | [3] |

Experimental Protocols

Intracellular ROS Measurement:

-

Cell Culture: A375 cells are cultured in appropriate media.

-

Compound Treatment: Cells are treated with the test compound (e.g., XS23) for a specified time.

-

Staining: The cells are then incubated with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer.

-

Data Analysis: The increase in ROS levels is quantified by comparing the fluorescence of treated cells to that of untreated controls.

Logical Relationship Diagram

Caption: Induction of apoptosis via ROS production by a 1,3-diphenylpyrimidine-2,4-dione derivative.

Inhibition of Protoporphyrinogen IX Oxidase (PPO) by Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

In the field of agricultural science, thieno[2,3-d]pyrimidine-2,4-dione derivatives have been developed as potent herbicides that target the enzyme protoporphyrinogen IX oxidase (PPO).

Mechanism of Action

These compounds act as inhibitors of PPO, a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. The thieno[2,3-d]pyrimidine-2,4-dione moiety of these inhibitors forms favorable π-π stacking interactions with key residues, such as Phe392, in the active site of the enzyme, leading to potent inhibition.[4]

Data Presentation

| Compound | Target | Ki (nM) | Organism | Reference |

| 6g | NtPPO | 2.5 | Nicotiana tabacum | [4] |

| Compound 1 | NtPPO | 7.4 | Nicotiana tabacum | [4] |

| Trifludimoxazin | NtPPO | 31 | Nicotiana tabacum | [4] |

| Flumioxazin | NtPPO | 46 | Nicotiana tabacum | [4] |

Experimental Protocols

PPO Inhibition Assay:

-

Enzyme Extraction: PPO is extracted and purified from a plant source, such as Nicotiana tabacum.

-

Compound Preparation: The test compounds are dissolved in an appropriate solvent and serially diluted.

-

Assay Reaction: The purified PPO enzyme is incubated with the substrate, protoporphyrinogen IX, in the presence of the test compound.

-

Detection: The enzymatic activity is determined by measuring the formation of the product, protoporphyrin IX, which can be monitored spectrophotometrically.

-

Data Analysis: The inhibitor constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.

Experimental Workflow Diagram

Caption: Experimental workflow for determining PPO inhibition by thieno[2,3-d]pyrimidine-2,4-dione derivatives.

References

- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Anilinopyrimidine-2,4(1H,3H)-dione: A Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-anilinopyrimidine-2,4(1H,3H)-dione, also known as 5-anilinouracil, is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a pyrimidine-2,4-dione core substituted with an aniline group at the 5-position, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the research applications, synthesis, and biological activities of this compound and its derivatives.

Core Structure and Significance

The pyrimidine-2,4(1H,3H)-dione, or uracil, is a fundamental component of nucleic acids, playing a crucial role in various biological processes.[1] The addition of an anilino group at the 5-position introduces a key pharmacophore that can be strategically modified to modulate the compound's interaction with biological targets.[1] This anilinopyrimidine core is a recognized feature in a range of bioactive compounds, from agricultural fungicides to potential human therapeutics.[1]

Key Research Applications

Research into this compound and its analogs has revealed a broad spectrum of biological activities, positioning this scaffold as a promising starting point for drug discovery in several therapeutic areas.

Anticancer Activity

Numerous derivatives of the pyrimidine-2,4(1H,3H)-dione core have demonstrated potent anticancer properties. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Enzyme Inhibition: While direct inhibitory data for the parent this compound is not extensively documented in readily available literature, structurally related compounds have shown significant activity. For instance, various pyrimidine-2,4(1H,3H)-dione derivatives have been identified as inhibitors of:

-

Poly(ADP-ribose) polymerase-1 (PARP-1): Crucial for DNA repair, its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects.

-

Ecto-5'-nucleotidase (CD73): An enzyme often overexpressed in cancer cells that contributes to an immunosuppressive tumor microenvironment.

-

Bruton's tyrosine kinase (BTK): A key component of the B-cell receptor signaling pathway, which is implicated in B-cell malignancies.

-

MAPK-interacting kinases (Mnk1/2): These kinases are involved in the phosphorylation of eIF4E, a critical factor in tumorigenesis.[1]

-

Antimicrobial Activity

The anilinouracil scaffold has been a focus of research for developing novel antibacterial agents. A significant target for this class of compounds is the bacterial DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in Gram-positive bacteria.[2]

-

Mechanism of Action: Anilinouracils act as dGTP analogs, selectively inhibiting Pol IIIC and thereby halting bacterial DNA synthesis. This targeted mechanism offers the potential for developing bactericidal agents with a low propensity for resistance development.[2]

Anti-inflammatory and Other Activities

Derivatives of the pyrimidine-2,4(1H,3H)-dione core have also been investigated for their anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the activity of inducible nitric oxide synthase (iNOS).

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the modification of a pre-existing uracil scaffold.

General Synthesis of 5-Substituted Uracil Derivatives

A prevalent method for introducing a substituent at the 5-position of the uracil ring involves the reaction of 5-aminouracil with a suitable electrophile.

Workflow for the Synthesis of N-substituted 5-aminouracil derivatives:

References

- 1. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(Substituted-anilino)pyrimidine-2,4(1H,3H)-diones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(substituted-anilino)pyrimidine-2,4(1H,3H)-diones, also known as 5-(substituted-anilino)uracils. These compounds are of significant interest in medicinal chemistry due to their potential as antiviral and antitumor agents.[1][2] This document details a common and effective synthetic methodology, presents key quantitative data for a range of derivatives, and outlines a detailed experimental protocol.

Core Synthetic Pathway

The most prevalent method for the synthesis of 5-(substituted-anilino)pyrimidine-2,4(1H,3H)-diones involves the nucleophilic substitution of a halogen at the C5 position of a uracil ring with a substituted aniline. 5-Bromouracil is a commonly used starting material for this reaction.[3] The general reaction scheme is presented below:

Figure 1: General workflow for the synthesis of 5-(substituted-anilino)pyrimidine-2,4(1H,3H)-diones.

Quantitative Data Summary

The following tables summarize yields and key characterization data for a selection of synthesized 5-(substituted-anilino)pyrimidine-2,4(1H,3H)-diones.

Table 1: Reaction Yields and Melting Points

| Substituent on Aniline | Yield (%) | Melting Point (°C) |

| 4-Isopropyl | - | 9 μM (IC50) |

| 4-tert-Butyl | - | 2.3 μM (IC50) |

| 3,5-Dimethyl (phenoxy) | 84 | 293-295 |

Note: IC50 values from a cytotoxicity study are provided where melting points were not available in the searched literature.[1]

Table 2: 1H NMR Spectral Data (DMSO-d6, δ ppm)

| Substituent on Aniline | H-6 | NH (Uracil) | Aromatic H | Other |

| 4-Fluoro | 8.08 (d, J=6.7 Hz) | 13.23 (s, 1H), 11.92 (d, J=4.8 Hz) | - | 4.36 (s, 2H) |

| 3,5-Dimethyl (phenoxy) | 7.55 (s) | 11.34 (d), 10.79 (m) | 6.64 (s, 1H), 6.56 (s, 2H) | 2.22 (s, 6H, 2xCH3) |

Note: Data for 5-FA (a related compound) is included for comparative purposes.[4]

Table 3: 13C NMR Spectral Data (DMSO-d6, δ ppm)

| Substituent on Aniline | C2 | C4 | C5 | C6 | Aromatic C | Other |

| 4-Fluoro | 157.54 | 169.28 | 130.64 | 138.55 | - | 48.63 |

Note: Data for 5-FA is included for comparative purposes.[4]

Detailed Experimental Protocol

The following protocol is a general procedure adapted from the synthesis of 5-aminouracil derivatives.[3] Researchers should optimize conditions for specific substituted anilines.

Materials:

-

5-Bromouracil

-

Substituted aniline (2 equivalents)

-

Quinoline (1.5 equivalents)

-

Ethylene glycol

-

Water

-

Ethyl acetate

Procedure:

-

A mixture of 5-bromouracil (1 equivalent), the desired substituted aniline (2 equivalents), and quinoline (1.5 equivalents) in ethylene glycol is prepared in a round-bottom flask.[3]

-

The reaction mixture is heated to reflux for approximately 1 hour.[3] The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature, leading to the solidification of the product.[3]

-

Cold water is added to the solidified mass to precipitate the crude product fully.[3]

-

The precipitate is collected by vacuum filtration and washed thoroughly with water to remove residual ethylene glycol.[3]

-

The solid is then washed with ethyl acetate to remove unreacted aniline, quinoline, and any oxidation byproducts.[3]

-

The purified product is dried, typically in a vacuum oven, to yield the final 5-(substituted-anilino)pyrimidine-2,4(1H,3H)-dione.[3]

Alternative Synthetic Approaches

While the nucleophilic substitution of 5-bromouracil is a robust method, other synthetic strategies have been explored. These include palladium-catalyzed coupling reactions, which can offer alternative pathways to these target molecules.[5]

Conclusion

This technical guide provides a foundational understanding of the synthesis of 5-(substituted-anilino)pyrimidine-2,4(1H,3H)-diones. The detailed protocol and compiled data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal yields and purity.

References

- 1. Assessment of cytotoxicity of 5-arylaminouracil derivatives - Kezin - Molekulârnaâ biologiâ [rjpbr.com]

- 2. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Physicochemical Properties of 5-Anilinopyrimidine-2,4(1H,3H)-dione Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Anilinopyrimidine-2,4(1H,3H)-dione, also known as 5-anilinouracil, and its analogues represent a class of heterocyclic compounds with significant interest in medicinal chemistry. These molecules serve as versatile scaffolds for the development of novel therapeutic agents, exhibiting a range of biological activities, including antimicrobial and anticancer properties. Understanding the physicochemical properties of these analogues is paramount for optimizing their drug-like characteristics, such as absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the key physicochemical parameters of this compound analogues, details relevant experimental protocols, and explores their potential mechanisms of action through signaling pathways.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Analogues

| Compound/Analogue | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) | Aqueous Solubility |

| This compound | C₁₀H₉N₃O₂ | 203.20 | 317-319 | 8.58 ± 0.10 | - | - |

| 6-(3'-ethyl-4'-methylanilino)uracil (EMAU) | C₁₃H₁₅N₃O₂ | 245.28 | - | - | - | Low aqueous solubility |

| 6-(3'-iodo-4'-methylanilino)uracil (IMAU) | C₁₁H₁₀IN₃O₂ | 343.12 | - | - | - | Low aqueous solubility |

| HB-EMAU | C₁₇H₂₃N₃O₃ | 317.38 | - | - | - | More soluble than EMAU |

| MB-EMAU | C₁₈H₂₅N₃O₃ | 331.41 | - | - | - | More soluble than EMAU |

| HB-IMAU | C₁₅H₁₈IN₃O₃ | 415.23 | - | - | - | More soluble than IMAU |

| MB-IMAU | C₁₆H₂₀IN₃O₃ | 429.25 | - | - | - | More soluble than IMAU |

Note: "-" indicates data not available in the searched literature. Predicted values are computationally derived and should be confirmed experimentally.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, a key determinant of a drug's ability to cross cell membranes, is typically measured as the partition coefficient (LogP) between octanol and water or the distribution coefficient (LogD) at a specific pH.

Method: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Solutions: Prepare a saturated solution of the test compound in n-octanol and a corresponding aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Partitioning: Mix equal volumes of the n-octanol and aqueous phases in a glass vessel. Add a small amount of the test compound.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. For ionizable compounds, the LogD is determined at a specific pH.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor influencing drug absorption and bioavailability.

Method: Isothermal Shake-Flask Method (ICH Harmonised Tripartite Guideline)

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Filtration/Centrifugation: Separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Reporting: The solubility is reported in units such as mg/mL or µM.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which affects its solubility, permeability, and receptor binding.

Method: Potentiometric Titration

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized (the midpoint of the buffer region).

-

Software Analysis: Alternatively, specialized software can be used to analyze the titration data and calculate the pKa value(s).

Signaling Pathways and Mechanism of Action

While the specific signaling pathways for this compound analogues are not extensively elucidated, studies on structurally related compounds, particularly 6-anilinouracils and other pyrimidinedione derivatives, provide valuable insights into their potential mechanisms of action.

Antimicrobial Activity: Inhibition of DNA Polymerase III

Several 6-anilinouracil derivatives have been shown to selectively inhibit DNA polymerase III in Gram-positive bacteria.[1][2][3] This enzyme is essential for bacterial DNA replication. The anilinouracil acts as a dGTP analog, binding to the active site of the polymerase and leading to the cessation of DNA synthesis and ultimately bacterial cell death.

Anticancer Activity: Potential Signaling Pathways

Studies on related pyrimidinedione derivatives suggest potential anticancer mechanisms involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

1. RAF-MEK-ERK (MAPK) Pathway Inhibition:

Some pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers, leading to uncontrolled cell growth.

2. PI3K/AKT/mTOR Pathway Inhibition:

The PI3K/AKT/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Inhibition of this pathway is a common strategy in cancer drug development.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. A thorough understanding and systematic evaluation of the physicochemical properties of its analogues are critical for advancing these compounds through the drug discovery pipeline. This guide provides a foundational understanding of these properties, outlines standard experimental protocols for their determination, and explores potential mechanisms of action based on related chemical classes. Further research focusing on the synthesis and comprehensive physicochemical and biological characterization of a diverse library of this compound analogues is warranted to fully exploit their therapeutic potential.

References

An In-depth Spectroscopic and Mechanistic Analysis of 5-anilinopyrimidine-2,4(1H,3H)-dione for Drug Development Professionals

An authoritative guide to the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic properties of 5-anilinopyrimidine-2,4(1H,3H)-dione, a scaffold of significant interest in medicinal chemistry. This document provides a detailed summary of its spectral characteristics, standardized experimental protocols for its analysis, and a contextual overview of its potential role as a kinase inhibitor in oncological signaling pathways.

This technical whitepaper is designed for researchers, scientists, and professionals in the field of drug development. It aims to provide a comprehensive resource for the spectroscopic analysis of this compound, facilitating its identification, characterization, and application in research and development.

Spectroscopic Data

The following tables summarize the characteristic IR absorption bands and NMR chemical shifts for this compound and its derivatives. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Strong, Broad | N-H Stretch | Amine (N-H), Amide (N-H) |

| 3100 - 3000 | Medium | C-H Stretch (sp²) | Aromatic C-H |

| 1710 - 1650 | Strong | C=O Stretch | Pyrimidine-dione C=O |

| 1620 - 1580 | Medium | C=C Stretch | Aromatic C=C |

| 1600 - 1550 | Medium | N-H Bend | Amine (N-H) |

| 1500 - 1400 | Medium | C=C Stretch | Aromatic C=C |

| 750 - 700 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |

Note: The exact peak positions can vary based on the sample preparation and the specific substitution pattern of the derivatives.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ ppm) | Proton Assignment | Chemical Shift (δ ppm) | Carbon Assignment |

| 10.5 - 11.5 (br s, 2H) | Pyrimidine N-H | 163 - 165 | C4 (C=O) |

| 8.0 - 8.5 (br s, 1H) | Aniline N-H | 150 - 152 | C2 (C=O) |

| 7.0 - 7.5 (m, 5H) | Aromatic C-H | 138 - 140 | C (Aniline C1') |

| 6.8 - 7.0 (s, 1H) | Pyrimidine C6-H | 128 - 130 | Aromatic C-H |

| 120 - 125 | Aromatic C-H | ||

| 115 - 120 | Aromatic C-H | ||

| 95 - 100 | C5 |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS). The exact values can be influenced by the solvent and concentration.

Experimental Protocols

The following are detailed methodologies for obtaining high-quality IR and NMR spectra for this compound.

2.1 Infrared (IR) Spectroscopy

This protocol is for acquiring an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation: Ensure the solid sample of this compound is dry and free of solvents.

-

Instrument Setup:

-

Turn on the FT-IR spectrometer and allow it to warm up for at least 15-30 minutes to ensure stability.

-

Perform a background scan to record the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum.

-

Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is critical for high-resolution spectra.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for spectroscopic analysis and a potential signaling pathway inhibited by anilinopyrimidine derivatives.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Inhibition of RTK signaling by anilinopyrimidines.

Discussion and Application in Drug Development

Anilinopyrimidine derivatives are a well-established class of compounds in medicinal chemistry, frequently investigated for their potential as kinase inhibitors.[1] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][4]

The this compound scaffold can be considered a pharmacophore that can interact with the ATP-binding site of various kinases. For instance, anilinopyrimidine derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[1][5] By blocking the activity of these kinases, these compounds can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are crucial for tumor angiogenesis and proliferation.[2][6]

The spectroscopic data and protocols presented in this guide are fundamental for the synthesis and characterization of novel this compound analogues. Accurate structural confirmation and purity assessment are prerequisites for reliable structure-activity relationship (SAR) studies and further preclinical development. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the compound's potential mechanism of action, aiding in the strategic design of new and more effective kinase inhibitors for cancer therapy.

References

- 1. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]

- 5. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

fundamental role of pyrimidine-2,4(1H,3H)-dione in nucleic acids

An In-depth Technical Guide on the Core Role of Pyrimidine-2,4(1H,3H)-dione in Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, is a fundamental pyrimidine nucleobase. While it is a canonical component of ribonucleic acid (RNA), its presence in deoxyribonucleic acid (DNA) is generally considered a lesion. This guide provides a comprehensive technical overview of uracil's dual role. It details its integral function in RNA structure and catalysis, its origins and consequences in DNA, and the sophisticated cellular mechanisms for its metabolism and repair. This document includes a summary of its biochemical properties, detailed experimental protocols for its study, and visualizations of key molecular pathways to serve as a critical resource for researchers in molecular biology, genomics, and pharmacology.

Introduction: The Chemical Identity of Uracil

Uracil is a naturally occurring pyrimidine derivative, first named in the late 19th century during studies of uric acid derivatives.[1] It is a planar, unsaturated heterocyclic compound capable of absorbing ultraviolet light.[2][3] In nucleic acids, uracil is a key player, primarily recognized as one of the four essential bases in RNA, where it replaces the thymine found in DNA.[1][4][5]

Structurally, uracil is the demethylated form of thymine.[1] This seemingly minor difference—the absence of a methyl group at the 5th carbon—has profound implications for the stability and repair of genetic material, dictating its differential use in RNA and DNA. Uracil can exist in two tautomeric forms: the lactam (amide) structure, which is predominant at physiological pH, and the lactim (imidic acid) form.[1][2][6]

The Fundamental Role of Uracil in RNA

In RNA, uracil is a cornerstone of genetic information transfer and function. It forms a base pair with adenine (A) via two hydrogen bonds, a fundamental interaction for RNA's structural and functional integrity.[1][4][6] This A-U pairing is analogous to the A-T pairing in DNA and is critical during transcription, where the DNA template is read to synthesize a complementary RNA molecule.[1][5]

Beyond its role in the genetic code, uracil contributes to the remarkable versatility of RNA. Unlike the rigid double helix of DNA, RNA molecules fold into complex three-dimensional structures, such as hairpins, loops, and pseudoknots, which are essential for their diverse functions in protein synthesis, gene regulation, and catalysis (as ribozymes). This structural flexibility is partly due to uracil's ability to form non-canonical "wobble" base pairs, most notably with guanine (G). This U-G pairing is a crucial feature in the interaction between messenger RNA (mRNA) codons and transfer RNA (tRNA) anticodons during translation.[7]

The Aberrant Presence of Uracil in DNA

While essential for RNA, uracil's presence in DNA is a form of damage that can compromise genomic integrity.[8] Its appearance in the DNA duplex arises primarily from two pathways:

-

Spontaneous Cytosine Deamination: One of the most frequent types of spontaneous DNA damage is the hydrolytic deamination of cytosine, which converts it to uracil.[9][10][11] This event is highly mutagenic because if the resulting G:U mismatch is not repaired, DNA replication will lead to a G:C to A:T transition mutation in one of the daughter strands.[10][12] It is estimated that 70 to 200 such events occur daily in each human cell.[10]

-

Misincorporation of dUMP: DNA polymerases can mistakenly incorporate deoxyuridine monophosphate (dUMP) instead of deoxythymidine monophosphate (dTMP) during replication.[8][9][11] This is not directly mutagenic as uracil pairs with adenine, but it can affect processes like transcription factor binding.[8]

The evolutionary substitution of thymine for uracil in DNA is thought to have conferred a significant advantage for maintaining genomic stability. The methyl group on thymine acts as a stable marker, allowing repair systems to distinguish it from uracil arising from cytosine deamination. This enables the cell to correctly identify and remove the inappropriate uracil, thereby preserving the original genetic sequence.[1][6][13]

Biochemical Pathways Involving Uracil

Uracil metabolism is a central part of cellular nucleotide homeostasis, encompassing its synthesis, recycling, and degradation.

De Novo Biosynthesis

Organisms synthesize pyrimidines, in the form of Uridine Monophosphate (UMP), through the de novo pathway using simple precursor molecules.[4][14] This energy-intensive process begins with the formation of carbamoyl phosphate from glutamine, CO₂, and ATP, a reaction catalyzed by the rate-limiting enzyme carbamoyl phosphate synthetase II (CPS II).[14] A series of enzymatic steps converts carbamoyl phosphate and aspartate into orotic acid, which is then converted to orotidine 5'-monophosphate (OMP). Finally, the enzyme UMP synthase decarboxylates OMP to produce UMP.[1][4] UMP can then be phosphorylated to form UDP and UTP, which are precursors for RNA synthesis and other metabolic processes.[1][4]

Caption: De Novo synthesis pathway leading to Uridine Monophosphate (UMP).

Salvage Pathway

Cells can also recycle pyrimidine bases from nucleic acid turnover through salvage pathways. Free uracil is converted back to UMP in a single step by the enzyme uracil phosphoribosyltransferase (UPRT), which utilizes phosphoribosyl pyrophosphate (PRPP) as the ribose-phosphate donor.[1][15] This pathway is less energy-consuming than de novo synthesis.

Catabolic (Degradative) Pathway

The degradation of uracil primarily occurs via a reductive pathway.[16][17] This three-step enzymatic process breaks down the pyrimidine ring into water-soluble, non-toxic products.[14]

-

Reduction: Dihydropyrimidine dehydrogenase (DPD) reduces uracil to dihydrouracil.[14] DPD activity is a critical factor in the metabolism of the chemotherapeutic drug 5-fluorouracil.[14][16]

-

Ring Opening: Dihydropyrimidinase hydrolyzes the ring of dihydrouracil to form β-ureidopropionate.[14]

-

Hydrolysis: β-ureidopropionase cleaves β-ureidopropionate into β-alanine, ammonia (NH₃), and carbon dioxide (CO₂).[14][16]

Caption: The three-step reductive pathway for uracil catabolism.

Uracil-DNA Repair: The Base Excision Repair Pathway

To counteract the mutagenic potential of uracil in DNA, cells employ a highly efficient surveillance and repair mechanism known as Base Excision Repair (BER).[9][12] This pathway is initiated by a class of enzymes called Uracil-DNA Glycosylases (UDGs).[8][9][18]

The key steps in BER for uracil removal are:

-

Recognition and Excision: A Uracil-DNA Glycosylase (such as UNG2 in human cell nuclei) scans the DNA for uracil.[8] Upon finding it, the enzyme flips the uracil base out of the DNA helix and cleaves the N-glycosidic bond that links it to the deoxyribose sugar.[12] This action releases the free uracil base and leaves behind an apurinic/apyrimidinic (AP) site, also known as an abasic site.[8][12]

-

Incision: An AP endonuclease (APE1 in humans) recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the site, creating a nick with a 3'-hydroxyl and a 5'-deoxyribose phosphate.[10][12]

-

Synthesis and Ligation: For short-patch BER, DNA Polymerase β (Pol β) removes the 5' sugar phosphate and inserts the correct nucleotide (dCMP) opposite the guanine.[12] Finally, DNA Ligase seals the nick in the DNA backbone, restoring the integrity of the strand.[12]

Caption: The Base Excision Repair (BER) pathway for removing uracil from DNA.

Data Presentation: Properties and Comparisons

Table 1: Physicochemical Properties of Uracil

| Property | Value | Reference(s) |

| IUPAC Name | Pyrimidine-2,4(1H,3H)-dione | [1] |

| Chemical Formula | C₄H₄N₂O₂ | [3] |

| Molar Mass | 112.087 g/mol | [3] |

| Appearance | Colorless, crystalline solid | [5] |

| Melting Point | 335 °C (635 °F; 608 K) | [3] |

| Acidity (pKa) | 9.389 (acidic) | [3] |

| Basicity (pKa) | -3.4 (basic) | [3] |

| Solubility in water | Soluble | [3] |

Table 2: Comparison of Uracil and Thymine

| Feature | Uracil | Thymine (5-methyluracil) |

| Nucleic Acid | Primarily RNA | Primarily DNA |

| Structure | Pyrimidine | Methylated Pyrimidine |

| Base Pairing | Adenine (A) | Adenine (A) |

| Origin in DNA | Cytosine deamination, dUMP misincorporation | Canonical DNA base |

| Metabolic Precursor | Can be methylated to form thymine | Synthesized from dUMP |

Table 3: Key Enzymes in Uracil Metabolism and Repair

| Enzyme | Pathway | Function |

| UMP Synthase | De Novo Synthesis | Catalyzes the final steps to produce UMP.[4] |

| Uracil Phosphoribosyl-transferase (UPRT) | Salvage | Converts free uracil to UMP.[1][15] |

| Dihydropyrimidine Dehydrogenase (DPD) | Catabolism | Reduces uracil to dihydrouracil.[16] |

| Uracil-DNA Glycosylase (UNG) | Base Excision Repair | Recognizes and removes uracil from DNA.[9][12] |

| AP Endonuclease (APE1) | Base Excision Repair | Cleaves the DNA backbone at the resulting AP site.[10][12] |

Experimental Protocols

Protocol: Uracil-DNA Glycosylase (UDG) Activity Assay

This protocol describes a fluorescence-based assay to measure UDG activity using a molecular beacon oligonucleotide substrate. The substrate is a hairpin structure with a fluorophore on one end and a quencher on the other. A single uracil base is placed within the stem. UDG-mediated excision of uracil destabilizes the hairpin, leading to its opening and a measurable increase in fluorescence.

Materials:

-

Recombinant human UDG (UNG2)

-

UDG Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)[19]

-

Uracil-containing molecular beacon substrate (e.g., 5'-FAM-CGC GAG U GAG CGC-Dabcyl-3')

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Substrate Preparation: Resuspend the molecular beacon substrate in nuclease-free water to a stock concentration of 10 µM.

-

Enzyme Dilution: Prepare serial dilutions of UDG in ice-cold 1x UDG reaction buffer to desired concentrations (e.g., ranging from 0.01 to 1.0 units/µL).[19] Always keep the enzyme on ice.

-

Reaction Setup: In each well of the 96-well plate, prepare a reaction mixture with a final volume of 50 µL:

-

5 µL of 10x UDG Reaction Buffer

-

X µL of molecular beacon substrate (final concentration ~100-200 nM)

-

X µL of nuclease-free water

-

Pre-incubate the plate at 37 °C for 5 minutes.

-

-

Initiate Reaction: Add 1-5 µL of the diluted UDG enzyme to each well to start the reaction. For a negative control, add buffer instead of enzyme.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm for FAM) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

-

Data Analysis: Calculate the initial rate of reaction (V₀) from the linear phase of the fluorescence increase over time. Plot the reaction rates against enzyme concentration to determine enzyme kinetics.

Caption: A generalized workflow for a fluorescence-based UDG assay.

Protocol: Dot-Blot Assay for In Vitro Detection of Uracil in DNA

This protocol provides a method for the semi-quantitative detection of uracil in DNA samples using a catalytically inactive uracil-binding sensor protein.[20]

Materials:

-

Genomic DNA samples

-

Uracil-DNA sensor protein (e.g., catalytically dead, FLAG-tagged UNG)[20]

-

Nylon or nitrocellulose membrane

-

Dot-blot apparatus

-

Denaturation Buffer (0.5 M NaOH, 1.5 M NaCl)

-

Neutralization Buffer (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

-

Blocking Buffer (e.g., 5% non-fat milk in PBST)

-

Primary antibody (e.g., anti-FLAG antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

DNA Denaturation: Dilute 1-2 µg of each genomic DNA sample in water. Add an equal volume of Denaturation Buffer. Incubate at room temperature for 30 minutes to denature the DNA to single strands.

-

Neutralization: Add an equal volume of cold Neutralization Buffer to each sample.

-

Membrane Application: Assemble the dot-blot apparatus with a pre-wetted nylon membrane. Apply the neutralized DNA samples to the wells under a gentle vacuum.

-

Crosslinking: Disassemble the apparatus and UV-crosslink the DNA to the membrane according to the crosslinker manufacturer's instructions.

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-